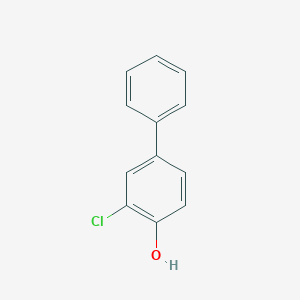

2-Chloro-4-phenylphenol

描述

Significance in Contemporary Chemical Sciences

The contemporary significance of 2-Chloro-4-phenylphenol is multifaceted. It is recognized for its potent antimicrobial properties, which make it a valuable component in disinfectants and antiseptics designed to inhibit bacterial growth. solubilityofthings.combiosynth.com Beyond its use as a biocide, it serves as a crucial intermediate in the chemical industry for the synthesis of more complex molecules, including dyes and pharmaceuticals. solubilityofthings.com

In the realm of environmental science, this compound is studied as a metabolite of certain polychlorinated biphenyls (PCBs), such as 4-chlorobiphenyl. nih.gov Understanding its formation, persistence, and potential impact in the environment is a key area of research. solubilityofthings.com The study of its structure-activity relationship (SAR) helps scientists to understand how chemical modifications can enhance its desired properties while minimizing potential toxicity. solubilityofthings.com

Historical Context of Related Biphenyl (B1667301) Compounds in Research

The scientific journey of biphenyl compounds, the class to which this compound belongs, has a rich and complex history. Biphenyl itself is an aromatic hydrocarbon notable as a precursor for the production of polychlorinated biphenyls (PCBs). wikipedia.orgijsdr.org

The history of biphenyl derivatives can be traced back nearly 160 years. nih.gov A significant chapter in this history is the era of PCBs. First synthesized in a laboratory in 1876, commercial production of PCBs began in 1929 and was taken over by Monsanto Chemical Company in 1935. wikipedia.org These compounds were widely used as coolants and insulating fluids in electrical equipment, as heat transfer fluids, and in products like carbonless copy paper due to their high thermal stability. wikipedia.orgresearchgate.net

However, the very stability that made PCBs industrially valuable also led to their persistence in the environment. researchgate.net Research beginning in the 1930s and 1940s started to reveal the harmful effects of PCBs on workers. nih.govcleanthehousatonic.com By the 1960s, widespread environmental contamination and toxicity were documented, leading to a drastic decline in their manufacture. wikipedia.orgnih.gov The United States officially banned their production in 1979, and an international ban was established by the Stockholm Convention on Persistent Organic Pollutants in 2001. wikipedia.orgresearchgate.net This history of PCBs has profoundly influenced the research direction for related compounds like this compound, particularly concerning their environmental behavior and biological interactions.

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is driven by several key objectives. A primary goal is to fully characterize its chemical and physical properties to predict its behavior in various systems. This includes understanding its solubility in different solvents and its stability under various conditions. solubilityofthings.com The compound is primarily soluble in organic solvents like ethanol (B145695) and acetone, with limited solubility in water, highlighting its hydrophobic nature. solubilityofthings.com

Another major objective is to explore its synthetic utility. Researchers are investigating its role as a building block in organic synthesis to create novel compounds with potential applications in medicine and materials science. solubilityofthings.comtcichemicals.com

Furthermore, environmental and toxicological studies aim to assess the lifecycle of this compound as a chlorinated organic compound. solubilityofthings.comnih.gov This includes studying its degradation pathways in the environment to mitigate any potential adverse impacts. solubilityofthings.com As a known metabolite of certain PCBs, its detection can also serve as a biomarker for exposure to these legacy pollutants. nih.gov The overarching goal is to harness the beneficial properties of this compound while ensuring its safe and responsible use.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 92-04-6 | nist.gov |

| Molecular Formula | C₁₂H₉ClO | nih.govnist.gov |

| Molecular Weight | 204.65 g/mol | biosynth.comnist.gov |

| Appearance | Pale yellow solid | nih.gov |

| Boiling Point | 322 °C | biosynth.com |

| Solubility | Limited in water; Soluble in ethanol, DMSO, acetone | solubilityofthings.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWMYDJJDBFAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870425 | |

| Record name | 3-Chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-04-6 | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanidril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-chlorobiphenyl-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229K1W6JFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivative Chemistry of 2 Chloro 4 Phenylphenol

Established Synthetic Methodologies

The synthesis of 2-chloro-4-phenylphenol, also known by the IUPAC name 2-chloro-[1,1'-biphenyl]-4-ol, can be achieved through various established chemical routes. These methods typically involve either the construction of the biphenyl (B1667301) core or the functionalization of a pre-existing phenolic substrate.

Mannich Reaction and Aminomethylation Strategies for 3-Chlorobiphenyl-4-ols

The phenolic ring of this compound (systematically named 3-chlorobiphenyl-4-ol in some literature) is reactive towards electrophilic substitution, making it a suitable substrate for the Mannich reaction. bch.roresearchgate.net This three-component condensation reaction introduces an aminomethyl group onto the phenolic ring, yielding valuable synthetic intermediates known as Mannich bases. numberanalytics.com

Research has demonstrated that the aminomethylation of this compound with formaldehyde (B43269) and various secondary amines proceeds efficiently in ethanol (B145695). bch.roresearchgate.net A key finding is that satisfactory yields can be obtained at room temperature by extending the reaction time to several days. bch.ro The substitution occurs specifically at the ortho position relative to the phenolic hydroxyl group, which is the only available position, as the para and one ortho position are already substituted by the phenyl and chloro groups, respectively. bch.ro

The general scheme for this reaction involves stirring this compound, a secondary amine, and an aqueous solution of formaldehyde in an ethanol solvent. bch.ro This process has been used to synthesize a series of novel aminomethylated 3-chlorobiphenyl-4-ols, which have been isolated either as free bases or as hydrochloride salts and characterized by NMR spectroscopy. bch.roresearchgate.net The yields for these reactions are reported to be good, often ranging from 70% to 90%. bch.ro

| Secondary Amine Used | Resulting Mannich Base Derivative | Typical Yield Range |

|---|---|---|

| Morpholine | 3-Chloro-5-(morpholin-4-ylmethyl)biphenyl-4-ol hydrochloride | 70-90% |

| Piperidine | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride | 70-90% |

| 1-Methylpiperazine | 3-Chloro-5-((4-methylpiperazin-1-yl)methyl)biphenyl-4-ol dihydrochloride | 70-90% |

| 1-(Phenyl)piperazine | 3-Chloro-5-((4-phenylpiperazin-1-yl)methyl)biphenyl-4-ol | 50-60% |

| 1-(Pyridin-2-yl)piperazine | 3-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)biphenyl-4-ol | 50-60% |

Functionalization of Phenolic Substrates

The synthesis of the this compound structure can also be approached by building upon simpler phenolic substrates. Direct Csp²–H functionalization techniques represent a powerful and atom-economical strategy for increasing the molecular complexity of phenolic scaffolds. rsc.org

One of the most significant methods for creating the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. libretexts.org For instance, 4-phenylphenol (B51918), a direct precursor that can be subsequently chlorinated, can be synthesized via the Suzuki coupling of 4-iodophenol (B32979) and phenylboronic acid. wikipedia.orgscribd.com

Another classic method for forming aryl-aryl or aryl-ether bonds is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-promoted reaction could theoretically be used to couple a substituted chlorophenol with an aryl halide, though it often requires harsh conditions such as high temperatures. wikipedia.orgacs.org

Alternatively, functionalization can occur on a pre-formed biphenyl structure. The chlorination of 4-phenylphenol is a direct route to the target compound. Methods for the chlorination of phenols are well-established, such as the reaction of 4-nitrophenol (B140041) with chlorine in an inert solvent to produce 2-chloro-4-nitrophenol, which can then be chemically modified to the desired phenol (B47542). google.comgoogle.comgoogle.com

Synthesis of Novel Derivatives and Analogues

This compound serves as a valuable precursor for the synthesis of new molecules with potentially enhanced properties or specific functionalities. Its derivatization is a key strategy for exploring new chemical space.

Exploration of Heterocyclic Scaffolds Utilizing this compound as Precursor

The Mannich bases derived from this compound are particularly useful as reactive intermediates for the synthesis of various heterocyclic compounds. bch.roresearchgate.net The aminomethylated phenols can be used to construct more complex molecular frameworks, such as fused ring systems. For example, phenolic Mannich bases are known to be precursors for synthesizing compounds like 1,3-benzoxazines through reaction with additional aldehydes. The presence of the reactive aminomethyl group ortho to the hydroxyl function provides a handle for cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. bch.roresearchgate.net The synthesis of various five-membered heterocyclic rings like 1,3,4-oxadiazoles and triazoles often proceeds from functionalized starting materials that can be accessed through reactions like aminomethylation. researchgate.netjmchemsci.com

Derivatization for Enhanced Bioactivity or Specific Applications

The biphenyl core is considered a privileged template in medicinal chemistry, and derivatizing the this compound structure is a common strategy to develop compounds with interesting biological activities. bch.roresearchgate.net The aminomethylated derivatives synthesized via the Mannich reaction are themselves candidates for biological screening. bch.roresearchgate.net For example, a study focused on synthesizing a series of mono-Mannich bases from a related structure, 4'-chloro-5-nitrobiphenyl-2-ol, for evaluation as potential antimalarial agents. anu.edu.au This highlights a clear application of derivatization to enhance or introduce specific bioactivities. Furthermore, this compound itself has known antimicrobial properties, and its derivatization can be used to modify its efficacy, spectrum of activity, or physical properties for use in applications like polymer films. biosynth.com

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles are being applied to the synthesis of this compound and its precursors to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A notable example is the greening of the Suzuki coupling reaction for the synthesis of 4-phenylphenol. researchgate.net Research has demonstrated that this reaction can be performed effectively using water as the sole solvent, which is non-flammable and non-toxic. researchgate.netresearchgate.net This approach often utilizes an inexpensive and recyclable palladium on carbon (Pd/C) catalyst, and the product can be purified by simple recrystallization from aqueous methanol. researchgate.net This method avoids the use of volatile organic solvents, aligning with key green chemistry goals.

Furthermore, the broader field of direct Csp²–H functionalization is inherently atom-economical, as it avoids the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the amount of waste generated. rsc.org The development of catalytic systems that operate under milder conditions, in greener solvents like water, or even in solvent-free conditions, represents the frontier of sustainable synthesis for this class of compounds. researchgate.netrsc.org

Mechanistic Investigations of Biological Activity

Antimicrobial and Biocidal Mechanisms

2-Chloro-4-phenylphenol, a chlorinated phenolic compound, demonstrates notable antimicrobial properties. lidorr.com Phenolics, as a class, are known to function as general protoplasmic poisons, with membrane-active properties being a key aspect of their antimicrobial action. asm.org They tend to be stable, persistent on surfaces, and work by denaturing proteins and disrupting cell membranes. libretexts.org

The primary mode of action for phenolic compounds involves compromising the integrity of the bacterial cell membrane. asm.orglibretexts.org this compound interacts with and disrupts these membranes, leading to the loss of essential intracellular materials and subsequent cell death. asm.org One described mechanism suggests that the compound binds to hydroxyl groups or utilizes intramolecular hydrogen bonds on polymers and other substances, preventing them from forming necessary bonds with microbes. biosynth.com This interaction with key structural and functional components at a molecular level is fundamental to its biocidal activity. The uptake of related compounds like chlorhexidine (B1668724) has been shown to be extremely rapid, with maximum effect occurring within seconds, suggesting that the initial interaction with the cell envelope is a critical and fast-acting step. asm.org

In vitro assays have confirmed the efficacy of this compound against a spectrum of both Gram-positive and Gram-negative bacteria. biosynth.com It is often used as a component in disinfectant formulations alongside other phenolic compounds like o-phenylphenol and o-benzyl-p-chlorophenol to achieve a broad spectrum of activity. lidorr.comwisdomlib.org Studies have demonstrated its effectiveness against clinically relevant strains. biosynth.com However, the efficacy can vary depending on the target organism and the presence of other substances. For example, one study comparing several commercial disinfectants found that a phenol-based formulation was effective against three of four tested bacterial strains but was least effective against Pseudomonas aeruginosa. processcleaningsolutions.com Another study using the disk diffusion method found that a phenolic compound mixture containing o-phenylphenol, p-ter-amylphenol, and o-benzyl-p-chloro-phenol was inactive against all tested strains, which included P. aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, and Staphylococcus aureus. wisdomlib.orgresearchgate.net This highlights the importance of formulation and testing methodology in determining efficacy.

Table 1: Documented In Vitro Bacterial Spectrum of this compound

| Bacterial Strain | Gram Type | Finding | Source(s) |

| Staphylococcus aureus | Gram-positive | Shown to be effective against this strain. | biosynth.com |

| Escherichia coli | Gram-negative | Shown to be effective against this strain. | biosynth.com |

| Klebsiella pneumoniae | Gram-negative | Shown to be effective against this strain. | biosynth.com |

| Pseudomonas aeruginosa | Gram-negative | Shown to be effective, though some formulations may be less so. | biosynth.comprocesscleaningsolutions.com |

| Salmonella pullorum | Gram-negative | A formulation containing this compound acted synergistically to inhibit growth. | google.com |

Antifungal and Fungistatic Mechanisms

In addition to its antibacterial properties, this compound is recognized for its activity against various fungi. lidorr.comtandfonline.com This makes it a component in disinfectants designed for broad-spectrum use in environments where fungal contamination is a concern. lidorr.com

Systematic studies on phenylphenol derivatives have provided insights into the relationship between their chemical structure and fungistatic activity. researchgate.nettandfonline.com Research involving over ninety such derivatives revealed that chloro-substituted compounds were particularly effective. tandfonline.com The fungistatic activity is influenced by several factors, including the compound's reactivity, its ability to permeate fungal cell structures, steric effects, and potential metabolic activation. researchgate.nettandfonline.com For the fungistatic properties of substituted phenols, hydrophobicity (log P) is a key parameter, as it governs the partitioning of the molecule into the lipid bilayers of fungal membranes. jst.go.jp The presence and position of the chloro-substituent on the phenol (B47542) ring are critical for efficacy. Specifically, chloro derivatives of 4-phenylphenol (B51918) have been identified as highly effective against certain fungi. tandfonline.com

The efficacy of this compound and related compounds has been tested against several agriculturally and clinically significant fungal pathogens. tandfonline.com In a broad screening of phenylphenol derivatives, chloro-substituted variants, including those of 4-phenylphenol, demonstrated high toxicity against Piricularia oryzae, the fungus responsible for rice blast disease. researchgate.nettandfonline.com The compound is also a component of phenolic formulations designed to be effective against fungi such as Aspergillus species. ekb.eg One study evaluated a phenolic disinfectant containing o-benzyl-p-chlorophenol, p-tertiary amylphenol, and o-phenylphenol for its ability to disinfect surfaces contaminated with aerosolized pathogenic fungi, indicating its application against organisms like Blastomyces, Coccidioides, Cryptococcus, and Histoplasma. dtic.mil

Table 2: Documented In Vitro Fungal Spectrum for Chlorinated Phenylphenols

| Fungal Pathogen | Common Disease | Finding | Source(s) |

| Piricularia oryzae | Rice Blast Disease | Chloro derivatives of 4-phenylphenol were highly effective. | researchgate.nettandfonline.com |

| Aspergillus flavus | Aspergillosis | A multiple chlorophenolic disinfectant showed log reduction against this species. | ekb.eg |

| Aspergillus ochraceus | Aspergillosis | A multiple chlorophenolic disinfectant showed log reduction against this species. | ekb.eg |

| Cryptococcus neoformans | Cryptococcosis | A phenolic formulation was evaluated against this resistant fungus. | dtic.mil |

Emerging Biological Activities

Recent scientific investigations have begun to explore novel biological activities of this compound beyond its traditionally recognized applications. These emerging areas of research focus on its interactions with specific microbial processes and its broader environmental impact compared to other antimicrobial compounds.

Denitrification Inhibition in Model Microorganisms

The compound this compound has been identified as an inhibitor of denitrification, a crucial microbial process in the global nitrogen cycle. mdpi.comresearchgate.net Research has specifically focused on its effects on model denitrifying bacteria, which are essential for understanding the potential ecological impacts of this chemical.

A key study utilized a high-throughput colorimetric denitrification assay to evaluate the ecotoxicity of various antimicrobial agents found in biosolids. researchgate.netnih.govacs.org In this research, the model denitrifier Paracoccus denitrificans (strain Pd1222) was exposed to this compound to measure the inhibition of the denitrification process. researchgate.netnih.govacs.orgebi.ac.ukduke.edu The findings from this assay established a Lowest Observable Adverse Effect Concentration (LOAEC) for this compound. researchgate.netnih.govacs.org This concentration represents the lowest level at which a detrimental effect on the denitrification capability of the microorganism is observed. The study demonstrated that the denitrification assay was a sensitive method for determining the ecotoxicity of such compounds. nih.govacs.org

While much of the detailed research has centered on Paracoccus denitrificans, the bacterium Pseudomonas aeruginosa is another significant model organism for studying denitrification. plos.orgmdpi.com It is a metabolically versatile bacterium capable of complete denitrification under anaerobic conditions. plos.org The process involves a sequence of reductions from nitrate (B79036) to dinitrogen gas, catalyzed by specific reductase enzymes. plos.orgnih.gov Although the inhibitory effect of this compound on Pseudomonas aeruginosa is noted, detailed mechanistic studies comparable to those for P. denitrificans are an area for further research. mdpi.comresearchgate.net

Research Findings on Denitrification Inhibition by this compound

Comparative Ecotoxicity Profiling with Other Antimicrobial Agents

The ecotoxicity of this compound has been evaluated in comparison to other common and emerging antimicrobial agents. researchgate.netnih.govacs.org Such comparative studies are vital for contextualizing the environmental risk posed by different chemicals used in consumer and industrial products.

In a study determining the ecological impacts of organic contaminants in biosolids, the denitrification inhibition potential of this compound was compared against several other antimicrobials using the Paracoccus denitrificans assay. nih.govacs.orgebi.ac.uk The results, measured as Lowest Observable Adverse Effect Concentrations (LOAECs), provide a basis for a comparative ecotoxicity profile. researchgate.netnih.govacs.org Among the tested emerging antimicrobial agents, this compound exhibited a moderate inhibitory effect. researchgate.netnih.govacs.org

For instance, Bis(5-chloro-2-hydroxyphenyl)methane was found to be a more potent inhibitor of denitrification with a significantly lower LOAEC, while 2-Benzyl-4-chlorophenol and 2,4,5-Trichlorophenol were less potent. researchgate.netnih.govacs.org When compared to the widely used antimicrobials triclosan (B1682465) and triclocarban (B27905), this compound was found to be less toxic in this specific assay. researchgate.netnih.govacs.org This denitrification assay proved to be more sensitive, resulting in lower LOAECs than methods based on gene expression or cell viability. nih.govacs.orgebi.ac.uk

It is important to note that the ecotoxicity of antimicrobial agents can vary significantly depending on the test organism and endpoint. For example, studies on other antimicrobials like triclosan and triclocarban using a battery of aquatic organisms (green algae, Daphnia, and fish) have shown that triclosan is particularly toxic to green algae, while triclocarban can be more toxic to Daphnia and fish. banrepcultural.org This highlights the necessity of using a variety of assays and model organisms to build a comprehensive ecotoxicity profile for any given compound.

Comparative Ecotoxicity of Antimicrobial Agents based on Denitrification Inhibition in P. denitrificans

Environmental Behavior and Ecotoxicological Investigations

Occurrence and Distribution in Environmental Compartments

Limited specific data exists on the widespread environmental concentrations of 2-Chloro-4-phenylphenol. However, its use in commercial microbicides suggests a potential for its release into aquatic and terrestrial ecosystems nih.gov. The detection of its precursor, 4-hydroxy-PCB 2 (4-OH PCB 2), which is another name for this compound, in human serum indicates that exposure pathways exist nih.gov.

Specific studies detailing the detection and concentration of this compound in biosolids and wastewater treatment plant effluents could not be identified in the available literature. Given its use as a microbicide, it is plausible that it could enter wastewater streams through industrial and domestic discharges. The fate of chlorophenols in wastewater treatment is variable and depends on the specific compound and the treatment process employed.

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of this compound are governed by a combination of abiotic and biotic processes. While specific studies on this compound are scarce, research on the degradation of other chlorophenols provides insights into its likely environmental behavior.

Information on the abiotic transformation of this compound through processes such as photolysis and hydrolysis is not extensively documented in the scientific literature. For many aromatic compounds, photolysis can be a significant degradation pathway in sunlit surface waters. The presence of both a chlorine atom and a hydroxyl group on the aromatic rings may influence its susceptibility to photochemical reactions. Hydrolysis is not expected to be a primary degradation pathway for the carbon-chlorine bond on the aromatic ring under typical environmental pH conditions.

The biodegradation of chlorophenols has been a subject of extensive research, as these compounds are common environmental pollutants. While specific studies on the biotransformation of this compound are limited, the degradation of other chlorophenols, such as 2,4-dichlorophenol (2,4-DCP) and 2,4,6-trichlorophenol (TCP), has been well-documented and can serve as a model for its potential breakdown.

Microorganisms, including bacteria and fungi, have been shown to degrade chlorophenols through various metabolic pathways nih.govresearchgate.netfrontiersin.orgnih.gov. The initial step in the bacterial degradation of chlorophenols often involves the hydroxylation of the aromatic ring, followed by ring cleavage nih.gov. For compounds like 2,4-DCP, degradation can proceed via ortho- or meta-cleavage pathways researchgate.netnih.gov. Fungi, particularly white-rot fungi, have also demonstrated the ability to degrade a range of chlorophenols nih.gov.

The general pathways for the microbial degradation of chlorophenols are summarized in the table below. It is plausible that this compound could be degraded through similar mechanisms.

| Degradation Step | Description | Relevant Enzymes |

| Initial Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Monooxygenases |

| Dehalogenation | Removal of the chlorine atom. | Dehalogenases |

| Ring Cleavage | Opening of the aromatic ring to form aliphatic intermediates. | Dioxygenases |

| Further Metabolism | The resulting aliphatic compounds are further metabolized to central cellular metabolites. | Various metabolic enzymes |

This table represents generalized pathways for chlorophenol degradation and is not specific to this compound due to a lack of available data.

A quantitative assessment of the persistence of this compound in different environmental matrices such as water, soil, and sediment is not well-documented. The persistence of a chemical compound in the environment is influenced by its chemical structure, its susceptibility to degradation processes, and the characteristics of the environmental matrix. The presence of a chlorine atom on the aromatic ring can increase the recalcitrance of phenolic compounds to biodegradation researchgate.netfrontiersin.org. Therefore, it is anticipated that this compound may exhibit a degree of persistence in the environment. The persistence of other chlorophenols can range from days to months, depending on environmental conditions.

Ecotoxicity Assessments

Aquatic Ecotoxicity

The ecotoxicity of this compound in aquatic environments has been evaluated through standardized acute toxicity tests. These tests typically determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a specified period, commonly 96 hours for fish and 48 hours for invertebrates. Such studies are crucial for assessing the potential adverse effects of chemical contaminants on aquatic life.

While specific LC50 values for this compound are not detailed in the provided search results, the general methodology for such assessments involves exposing various aquatic species to a range of concentrations of the chemical. For fish, tests are often conducted in containers holding several liters of the test solution with a specific number of fingerling fish. For invertebrates, the test chambers and solution volumes may vary depending on the species. During these tests, the number of dead or immobilized organisms is recorded at regular intervals, typically every 24 hours.

Table 1: Representative Aquatic Ecotoxicity Testing Parameters

| Test Organism | Exposure Duration | Endpoint |

|---|---|---|

| Fish (e.g., Rainbow Trout, Bluegill) | 96 hours | LC50 (Lethal Concentration, 50%) |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48 hours | EC50 (Effective Concentration, 50% - Immobilization) |

Terrestrial Ecotoxicity

Information regarding the specific terrestrial ecotoxicity of this compound is not available in the provided search results.

Bioaccumulation and Bioconcentration Potential

The potential for this compound to bioaccumulate and bioconcentrate is an area of environmental concern. While direct studies on its bioaccumulation are not detailed in the provided search results, its chemical nature as a chlorinated phenol (B47542) suggests a potential for these processes. Chlorophenols as a group are known to be bioaccumulative. The lipophilic (fat-loving) nature of many chlorinated organic compounds allows them to be stored in the fatty tissues of organisms, leading to an increase in concentration as they move up the food chain.

One study indirectly points to the environmental presence and potential for biological interaction of this compound. It was identified as a precursor to 4-OH PCB 2 (4-hydroxy-2-chlorobiphenyl), which is a component of two commercial microbicides. nih.gov The presence of its metabolites in human serum suggests that exposure and subsequent biological processing occur. nih.gov

Formation of Secondary Contaminants

Potential for Dioxin and Furan Formation in Industrial Processes

The manufacturing and thermal degradation of chlorinated phenols, including this compound, are recognized as potential sources of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), commonly known as dioxins and furans. cpcb.nic.in These compounds are highly toxic and persistent in the environment. cpcb.nic.in

Dioxins and furans can be formed as unintentional byproducts during the production of chlorinated organic compounds. cpcb.nic.in Industrial processes that involve chlorine and organic chemicals, particularly at high temperatures, can lead to their formation. cpcb.nic.in For instance, the manufacturing of various chlorophenols through the chlorination of phenol or the alkaline hydrolysis of chlorobenzenes can generate PCDDs and PCDFs. cpcb.nic.in

In the context of industrial settings like cement kilns that co-process hazardous waste, the conditions can be conducive to dioxin and furan formation. researchgate.net However, process control measures, such as reducing the temperature of off-gases to below 200°C at the air pollution control device inlet, have been shown to significantly limit their formation and emissions. researchgate.net

Two primary mechanisms for dioxin and furan formation during combustion processes have been proposed:

De Novo Synthesis: Formation from elemental carbon in the presence of chlorine. scielo.br

Precursor Formation: The coupling of precursor compounds, such as chlorophenols, on the surface of fly ash. scielo.br

Formation of Other Chlorinated Phenolic Compounds

The chlorination of phenols is a complex process that can lead to the formation of various chlorinated phenolic compounds. The reaction of phenol with chlorine initially produces 2-chlorophenol (B165306) and 4-chlorophenol. nih.gov Subsequent reactions can lead to the formation of dichlorophenols (e.g., 2,4-dichlorophenol and 2,6-dichlorophenol) and eventually 2,4,6-trichlorophenol. nih.gov

Pentachlorophenol (PCP), a widely used biocide, can degrade in the environment to form other chlorophenols, such as tetrachlorophenols (TeCP), trichlorophenols (TCP), and dichlorophenols (DCP). researchgate.net This indicates that under certain environmental conditions, more highly chlorinated phenols can be a source of less chlorinated ones.

Toxicological and Metabolic Research of 2 Chloro 4 Phenylphenol

Mammalian Metabolism and Biotransformation

The biotransformation of 2-chloro-4-phenylphenol, a member of the hydroxychlorobiphenyls class, involves a series of metabolic processes primarily aimed at increasing its water solubility to facilitate excretion. unicartagena.edu.co These processes occur in two main phases: Phase I, characterized by oxidation reactions, and Phase II, involving conjugation. nih.gov

The liver is the principal site for the metabolism of xenobiotics, including this compound. who.intdynamed.com The initial and crucial step in its biotransformation is Phase I metabolism, which is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. dynamed.comresearchgate.net These heme-containing monooxygenases are responsible for the metabolism of a vast number of drugs and foreign compounds. dynamed.comethernet.edu.et

CYP enzymes, particularly those from families 1, 2, and 3, are accountable for the metabolism of approximately 70-80% of clinically used drugs and other xenobiotics. dynamed.comnih.gov Research on monochlorobiphenyls, which serve as models for polychlorinated biphenyl (B1667301) (PCB) pollutants, demonstrates that their metabolism is catalyzed by cytochrome P-450. nih.gov This is indicated by the dependency on NADPH and O2, and inhibition by specific chemical inhibitors. nih.gov this compound, being a hydroxylated PCB metabolite, undergoes further metabolism mediated by these CYP enzymes. nih.govnih.gov The process involves the introduction of additional hydrophilic groups, such as hydroxyl (-OH) groups, to the molecule, a common reaction in Phase I metabolism. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in Xenobiotic Metabolism

| Enzyme Family | General Function | Relevance to this compound |

|---|---|---|

| CYP1, 2, 3 | Metabolism of the majority of drugs and xenobiotics. dynamed.comnih.gov | Implicated in the oxidative metabolism of phenolic and biphenyl compounds. nih.govnih.gov |

| CYP2C9 | A specific isoform involved in drug metabolism. nih.gov | This compound has been identified as an inhibitor of CYP2C9 in screening assays. nih.gov |

Following Phase I metabolism, the modified this compound molecule and its metabolites undergo Phase II conjugation reactions. nih.gov This process involves the attachment of endogenous, water-soluble molecules to the xenobiotic, which further increases its polarity and facilitates its elimination from the body. nih.gov The primary conjugation pathways for phenolic compounds are sulfation and glucuronidation. nih.govwho.int

Sulfation, the addition of a sulfonate group, is a significant metabolic pathway for hydroxylated PCBs. nih.govacs.org This reaction is catalyzed by cytosolic sulfotransferase enzymes. nih.govacs.org Glucuronidation involves the attachment of glucuronic acid to the phenolic hydroxyl group, a reaction catalyzed by glucuronosyltransferases. nih.govwho.int The relative importance of sulfation versus glucuronidation can vary depending on the specific compound, dose, and animal species. who.int

Once conjugated, these water-soluble metabolites are primarily excreted from the body via the kidneys in urine. who.int A smaller portion may also be eliminated through fecal excretion. who.int Studies on related chlorophenols show that renal excretion is the main route of elimination. who.int

This compound is itself a metabolite of certain chlorinated biphenyls. unicartagena.edu.co Research has shown that it can be further metabolized, primarily through conjugation. nih.gov One identified metabolite is 4-PCB 2 sulfate, which is formed through the sulfation of this compound (also known as 4-OH PCB 2). nih.govacs.org The detection of such sulfated metabolites in human serum suggests that this is a significant metabolic pathway. nih.govacs.org

The biological activity of these metabolites can differ from the parent compound. The process of conjugation, such as sulfation and glucuronidation, is generally considered a detoxification step, leading to the formation of inactive metabolites that are more readily excreted. nih.gov However, some metabolic transformations can also lead to bioactivation, creating metabolites with equal or greater biological activity or toxicity. mdpi.com Specific research delineating the full profile of active versus inactive metabolites of this compound is an ongoing area of investigation.

Mechanistic Toxicology Studies

Understanding the mechanisms by which this compound exerts toxic effects is crucial for assessing its potential risk to human health and the environment.

The toxicity of phenolic compounds is often linked to their physicochemical properties, particularly their hydrophobicity. jst.go.jppjoes.com Increased hydrophobicity can enhance the compound's ability to interact with and disrupt cellular structures like membranes. jst.go.jp The position of substituents on the phenol (B47542) ring also influences toxicity. pjoes.com

At the molecular level, phenols can exert toxicity through several mechanisms. One key process is the generation of free radicals, which can lead to oxidative stress and damage to vital cellular components like DNA and enzymes. pjoes.com this compound has been shown to have antimicrobial properties, which may be due to its ability to bind to hydroxyl groups on polymers and other substances, preventing microbial invasion. biosynth.com

There is growing evidence to suggest that this compound possesses endocrine-disrupting properties. unicartagena.edu.coendocrinedisruption.org Endocrine-disrupting chemicals can interfere with the body's hormonal systems, potentially leading to adverse health effects. nih.gov

Studies have shown that this compound can interact with hormone receptors. Specifically, it has been identified as an agonist for the estrogen receptor-alpha (ERα), meaning it can mimic the effects of estrogen. nih.gov It has also been shown to act as an antagonist for the androgen receptor (AR), thereby inhibiting the action of androgens. nih.gov Furthermore, research indicates its ability to bind to the bovine calf uterine estrogen receptor, highlighting its potential to interfere with estrogen signaling. unicartagena.edu.coendocrinedisruption.org The U.S. Environmental Protection Agency (EPA) has also listed this compound in its Endocrine Disruptor Screening Program, with data showing some level of bioactivity in estrogen receptor assays. epa.gov

Table 2: Summary of Endocrine Disrupting Potential of this compound

| Receptor | Activity | Finding | Source(s) |

|---|---|---|---|

| Estrogen Receptor (ER) | Agonist | Binds to and activates the estrogen receptor. | unicartagena.edu.coendocrinedisruption.orgnih.gov |

| Androgen Receptor (AR) | Antagonist | Binds to and blocks the androgen receptor. | nih.gov |

Neurotoxicity and Developmental Toxicity Pathways

While specific studies focusing exclusively on the neurotoxic and developmental toxicity pathways of this compound are limited, information can be inferred from research on related compounds like ortho-phenylphenol (OPP) and other polychlorinated biphenyl (PCB) metabolites.

Studies on OPP have shown no significant evidence of neurotoxic effects in experimental animal studies. epa.gov Similarly, developmental toxicity studies in rats and rabbits indicated that adverse effects on offspring only occurred at doses that were also toxic to the maternal animals, suggesting no increased susceptibility of the developing fetus. epa.gov

However, it is important to note that many in vivo and in vitro studies have demonstrated that PCBs and their metabolites can exhibit a wide range of toxic effects, including neurotoxicity and developmental toxicities. nih.gov The mechanisms for these effects can be complex. For instance, research on the pesticide chlorpyrifos (B1668852) has identified multiple potential molecular targets beyond its primary mechanism of acetylcholinesterase inhibition, including effects on macromolecule synthesis, interactions with neurotransmitter receptors, and disruptions in signal transduction pathways. tandfonline.com Developmental toxicity itself can manifest as death, structural abnormalities, altered growth, and functional deficits, with the type of effect often depending on the timing of exposure during critical developmental periods. epa.gov

In Vitro and In Vivo Toxicological Models

In vitro studies are crucial for assessing the cytotoxic (cell-killing) and genotoxic (DNA-damaging) potential of chemical compounds. For phenolic compounds, cytotoxicity is often linked to their hydrophobicity and the generation of free radicals. pjoes.com

Research has been conducted on various phenolic compounds using cell culture models. For example, the cytotoxicity of several eugenol-related phenols was evaluated in human submandibular gland carcinoma (HSG) cells. nih.gov In other studies, the cytotoxicity of biocidal agents, including sodium o-benzyl-p-chlorophenol, was assessed in established fish cell lines like EPC, CHSE, and RTG-2 using endpoints such as cell metabolism and lysosomal activity. researchgate.net Such studies help in ranking the relative toxicity of different chemicals.

While data specifically on this compound's genotoxicity is not extensively available, a safety data sheet notes that there is no data to indicate that the product or its components are mutagenic or genotoxic at concentrations greater than 0.1%. chemservice.com It is important to consider that some related compounds, like certain chlorophenols, have been identified as carcinogenic. nj.gov

Interactive Table: Summary of In Vitro Cytotoxicity Findings for Related Phenolic Compounds

| Compound/Extract | Cell Line | Assay | Result |

| Ethanol (B145695) extracts of paper/board | HEp-2, HepG2 | Neutral Red Uptake, Total Protein Content, RNA Synthesis Inhibition | Varying degrees of cytotoxicity observed. packtox.fr |

| Sodium o-benzyl-p-chlorophenol | EPC, CHSE, RTG-2 | Alamar Blue (metabolism), Neutral Red (lysosomal activity) | Consistently ranked as the most toxic among the tested biocides. researchgate.net |

| Eugenol-related compounds | HSG | Cytotoxicity Assay | 2-allyl-4-t-butylphenol showed the highest cytotoxicity. nih.gov |

Animal Models for Systemic Toxicity and Organ-Specific Effects

Animal models are essential for understanding how a substance affects a whole organism, including systemic toxicity and effects on specific organs. For the related compound ortho-phenylphenol (OPP), a range of toxicological data from animal studies is available. These include subchronic oral and dermal toxicity studies in rats, as well as oral carcinogenicity studies in rats and mice. regulations.gov

Developmental toxicity studies for OPP have been conducted in both rats and rabbits. epa.govnih.gov These studies are critical for assessing the potential risks to a developing fetus. The U.S. Environmental Protection Agency (EPA) guidelines for developmental toxicity risk assessment outline the key manifestations to look for, which are death, structural abnormalities, altered growth, and functional deficits. epa.gov

In studies of 2,4-Dichlorophenol, another related compound, repeated exposure was found to potentially damage the liver and kidneys and affect the nervous system in animal models. nj.gov

Human Exposure and Health Implications

Occupational exposure to this compound could have occurred when it was used in antimicrobial and disinfectant products. nih.gov Although these uses are now reportedly cancelled in the US, workers in manufacturing or those who previously used such products may have been exposed. nih.gov

Human biomonitoring involves measuring a chemical or its metabolites in human tissues or fluids like blood, urine, or breast milk to assess exposure. maine.govcanada.ca this compound, also known as 4-OH PCB 2, has been identified as a metabolite of certain polychlorinated biphenyls (PCBs) and is also used in some commercial microbicides. nih.govacs.org

Recent studies have developed methods to analyze for PCB sulfates, which are metabolites of hydroxylated PCBs (OH-PCBs) like this compound, in human serum. nih.govacs.org The presence of 4-PCB 2 sulfate, a metabolite of this compound, has been observed in serum from mothers and children in both urban and rural U.S. communities. nih.govacs.org These findings suggest that PCB sulfates could serve as useful biomarkers for assessing certain PCB exposures in human populations. nih.gov Endocrine-disrupting chemicals, a class that includes some phenols, are of particular interest in biomonitoring studies due to their potential to interfere with the body's normal hormone functions. rsc.org

Advanced Analytical Methodologies and Spectroscopic Characterization of 2 Chloro 4 Phenylphenol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of molecules. By examining the interaction of electromagnetic radiation with 2-Chloro-4-phenylphenol, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed to map out its carbon-hydrogen framework. tandfonline.comresearchgate.net

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms. In a study, the ¹H NMR spectrum of an aminomethylated derivative of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. bch.ro The resulting spectrum displayed distinct signals corresponding to the different protons in the molecule, including multiplets in the aromatic region between δ 6.88 and 7.58 ppm. bch.ro

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) offers insights into the carbon skeleton of the molecule. The ¹³C NMR spectrum of the same aminomethylated derivative, also in CDCl₃ at 100 MHz, revealed a series of peaks corresponding to the unique carbon atoms in the structure. bch.roresearchgate.net The chemical shifts, reported in parts per million (ppm), provide evidence for the biphenyl (B1667301) structure and the positions of the chloro and hydroxyl substituents. bch.roresearchgate.net For instance, signals were observed at δ 116.7, 120.6, 121.4, 122.5, 125.8, 126.7, 127.2, 127.9, 129.0, 129.4, 133.1, 139.8, 151.0, and 153.2 ppm. bch.ro Theoretical calculations using Density Functional Theory (DFT) have also been employed to predict ¹³C NMR chemical shifts, which show good agreement with experimental data. tandfonline.comresearchgate.net

Table 1: Experimental ¹³C NMR Chemical Shifts for an Aminomethylated Derivative of this compound in CDCl₃

| Chemical Shift (δ) in ppm |

| 49.4 |

| 52.7 |

| 61.6 |

| 116.7 |

| 120.6 |

| 121.4 |

| 122.5 |

| 125.8 |

| 126.7 |

| 127.2 |

| 127.9 |

| 129.0 |

| 129.4 |

| 133.1 |

| 139.8 |

| 151.0 |

| 153.2 |

| Data sourced from a study on the synthesis and characterization of aminomethylated 2-Chloro-4-phenylphenols. bch.ro |

Vibrational Spectroscopy (Fourier Transform Infrared, Fourier Transform Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound, typically recorded from a KBr wafer, provides a characteristic fingerprint of the molecule. nih.gov A study utilizing DFT calculations has aided in the assignment of the observed vibrational frequencies. tandfonline.comresearchgate.net The spectra show characteristic bands for the O-H stretching, C-H stretching, C-C aromatic ring stretching, and C-Cl stretching vibrations. The presence of an intramolecular hydrogen bond in this compound has been predicted based on these spectroscopic investigations. tandfonline.comresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from water. The FT-Raman spectra of this compound have been recorded in the 4000–50 cm⁻¹ range. tandfonline.comresearchgate.net The observed frequencies, along with their calculated counterparts, allow for a comprehensive vibrational analysis of the molecule. tandfonline.comresearchgate.net

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretching | 3600-3200 |

| C-H Aromatic Stretching | 3100-3000 |

| C=C Aromatic Ring Stretching | 1600-1450 |

| C-O Stretching | 1260-1000 |

| C-Cl Stretching | 800-600 |

| This table represents typical ranges for the indicated functional groups and may vary slightly for the specific compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically measured in a solvent like acetonitrile (B52724), shows absorption maxima (λmax) that are characteristic of its chromophoric structure. tandfonline.comresearchgate.netamazonaws.com Time-dependent DFT (TD-DFT) methods have been successfully used to simulate the electronic transitions and predict the absorption maxima, which show good agreement with experimental results. tandfonline.comresearchgate.net These studies help in understanding the electronic properties and the origin of the electronic transitions in the molecule. tandfonline.comresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from mixtures and for its quantitative analysis. These methods are widely used in quality control and environmental monitoring.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. An established reverse-phase HPLC method for analyzing this compound utilizes a C18 column. nih.govscirp.org A common mobile phase consists of a mixture of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com UV detection is frequently employed, with the wavelength set to a maximum absorbance of the compound to ensure high sensitivity. nih.govscirp.org For instance, a method for the simultaneous determination of various phenols, including phenylphenols, used HPLC with UV detection at 280 nm after pre-column derivatization. researchgate.net Another approach for analyzing phenols in water samples also utilized a gradient HPLC-UV method. academicjournals.org

Table 3: Example HPLC Method Parameters for Phenolic Compounds

| Parameter | Condition |

| Column | C18 (e.g., AQUASIL, Kromasil 100) nih.govasianpubs.org |

| Mobile Phase | Acetonitrile/Water gradient nih.govsielc.com |

| Flow Rate | 0.21 mL/min nih.gov |

| Detection | UV at 256 nm or 280 nm nih.govresearchgate.net |

| Column Temperature | Room Temperature or 30 °C nih.govasianpubs.org |

| These parameters are illustrative and can be optimized for specific applications. |

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of the compound. tcichemicals.comavantorsciences.comtcichemicals.com

The analysis can be performed on the underivatized phenol (B47542) using a Flame Ionization Detector (FID). epa.gov Alternatively, the phenol can be derivatized to increase its volatility and improve its chromatographic behavior. epa.gov Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov The resulting methylated or pentafluorobenzyl ether derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govscielo.br The use of capillary columns, such as those with a poly(50% n-octyl/50% methyl siloxane) stationary phase, is common for these separations. nih.gov GC analysis is a standard method for determining the purity of commercially available this compound, with specifications often requiring a purity of greater than 96.0%. tcichemicals.comavantorsciences.comtcichemicals.com

Computational Chemistry and Molecular Modeling

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural, electronic, and optical properties of this compound. researchgate.nettandfonline.com A comprehensive study utilized the DFT/B3LYP/6-311++G(d,p) level of theory to investigate its ground state geometry, vibrational frequencies, and various molecular properties. researchgate.nettandfonline.com

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Analysis

Quantum chemical calculations using the DFT/B3LYP method with the 6-311++G(d,p) basis set have been implemented to determine the ground state geometry and vibrational characteristics of this compound. researchgate.nettandfonline.com These theoretical calculations show a strong correlation with experimental data obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.net The root mean square (rms) error between the observed and calculated vibrational frequencies for this compound was found to be 7.44 cm⁻¹. researchgate.nettandfonline.com This agreement validates the accuracy of the computational model for describing the molecular structure. The complete vibrational assignments were performed based on the potential energy distribution (PED). researchgate.net

| Parameter | Value |

| Computational Method | DFT/B3LYP/6-311++G(d,p) |

| RMS Error (Vibrational Frequencies) | 7.44 cm⁻¹ |

| RMSD Value (Vibrational Frequencies) | 7.09 cm⁻¹ |

| RMSD Value (¹H NMR) | 0.19 ppm |

| RMSD Value (¹³C NMR) | 6.34 ppm |

Frontier Molecular Orbital (FMO) Analysis for Reactivity

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has been crucial for understanding the chemical reactivity and the origin of electronic transitions in this compound. researchgate.nettandfonline.commalayajournal.org The energy gap between the HOMO and LUMO orbitals is a key indicator of molecular chemical stability. malayajournal.org For this compound, the analysis of these orbitals helps to explain its electronic transition maxima. researchgate.nettandfonline.com The energy gap is instrumental in characterizing the compound's reactivity, with a larger gap generally implying greater stability. malayajournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides deeper insight into the intramolecular interactions and charge distribution within the this compound molecule. researchgate.nettandfonline.com Studies have used NBO analysis to confirm intramolecular charge transfer within the molecule. tandfonline.com Furthermore, this analysis predicted the presence of an intramolecular hydrogen bond in the compound's structure. researchgate.nettandfonline.com NBO analysis examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals to quantify these stabilizing interactions.

Molecular Electrostatic Potential (MESP) Investigations

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netmalayajournal.org For this compound, MESP investigations have shown that the most reactive sites are located at the oxygen atom. researchgate.nettandfonline.com The MESP surface provides a visual understanding of the relative polarity and charge distribution across the molecule, with negative potential regions (typically shown in red) indicating likely sites for electrophilic attack. malayajournal.org

Prediction of Non-Linear Optical (NLO) Properties

Theoretical computations have been employed to predict the Non-Linear Optical (NLO) properties of this compound. researchgate.nettandfonline.com The calculations, supported by NBO analysis, indicate that this compound is a potentially effective material for NLO applications. researchgate.nettandfonline.com The first-order hyperpolarizability (β), a key parameter for NLO materials, was calculated based on the finite-field approach. researchgate.net The results suggest that the molecule's structure and electronic properties make it a candidate for use in developing new NLO materials, which are important for various technological applications like second harmonic generation. researchgate.net

Applications and Emerging Research Areas for 2 Chloro 4 Phenylphenol

Antimicrobial and Preservative Technologies

The primary application of 2-Chloro-4-phenylphenol lies in its capacity to inhibit microbial growth. This has led to its incorporation in a range of disinfectant and preservative formulations.

As a preservative agent, this compound is utilized in polymer films to prevent microbial invasion. biosynth.com Its mechanism involves binding to hydroxyl groups or forming intramolecular hydrogen bonds on polymers and other materials. biosynth.com This interaction prevents microbes from forming bonds with the material, thereby inhibiting growth and preserving the integrity of the polymer. biosynth.com

This compound has been a component of general surface disinfectants for use in hospitals, farms, and food processing plants. wikipedia.orgnih.gov It is often used in combination with other phenolic compounds, such as o-phenylphenol and o-benzyl-p-chlorophenol, to create broad-spectrum disinfectant formulations. asm.orglidorr.comgoogle.com These combination products are effective against a range of bacteria and fungi, and their performance can be maintained in the presence of organic matter like blood or sputum. lidorr.com

Research has quantified its effectiveness against specific microorganisms. In a study evaluating its impact on the denitrifying bacterium Paracoccus denitrificans, the Lowest Observable Adverse Effect Concentration (LOAEC) for this compound was determined to be 4.89 μM. acs.org In detergent-disinfectant formulations, its efficacy is measured by the phenol (B47542) coefficient, which compares its activity to that of phenol. For instance, a composition containing the sodium salt of this compound demonstrated specific phenol coefficients against different bacteria. google.com

The table below summarizes the efficacy of a detergent-disinfectant composition containing the sodium salt of this compound.

Table 1: Phenol Coefficient of a this compound Formulation

| Organism | Phenol Coefficient |

|---|---|

| Staphylococcus aureus | 4.7 |

Data sourced from a 1955 study on detergent-disinfectant compositions. google.com

Role in Pharmaceutical and Medicinal Chemistry

The biphenyl (B1667301) structure of this compound makes it a compound of interest for synthetic chemists exploring new therapeutic agents.

The biphenyl core is considered a "privileged" template in medicinal chemistry, meaning it is a structural framework that can be used to build a variety of biologically active molecules. bch.roresearchgate.net Researchers have used this compound as a starting substrate for the synthesis of novel compounds. bch.roresearchgate.net Through the Mannich reaction, which involves formaldehyde (B43269) and various secondary amines, a series of new aminomethylated 3-chlorobiphenyl-ols have been created. bch.roresearchgate.net These new Mannich bases are being explored for their own potential biological activities. bch.roresearchgate.net

The table below lists some of the novel Mannich bases synthesized from this compound.

Table 2: Examples of Mannich Bases Derived from this compound

| Reactant Amine | Resulting Compound Name |

|---|---|

| Morpholine | 3-Chloro-5-(morpholin-4-ylmethyl)biphenyl-4-ol hydrochloride |

| Piperidine | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride |

Data sourced from a 2012 study on the aminomethylation of this compound. bch.ro

This compound serves as an important intermediate in the production of various pharmaceutical and agricultural agents. google.com The novel Mannich bases derived from it can be subsequently used as intermediates for preparing more complex heterocyclic scaffolds. bch.roresearchgate.net This highlights its role as a foundational building block in multi-step chemical syntheses aimed at producing new chemical entities for medicinal and agricultural applications. bch.roresearchgate.netgoogle.com

Novel Material Science Applications

While its primary use is as a biocide, the core structure of this compound is related to compounds used in advanced material science applications. The closely related 2-phenylphenol (B1666276) is a known precursor in the manufacture of a commercial fire retardant. wikipedia.org Furthermore, 4-phenylphenol (B51918) has been utilized in the development of singlet oxygen-labile linkers. google.comgoogle.com These linkers are designed for spatio-temporal controlled delivery of biologically active molecules, where light is used as an external trigger to release a compound at a specific time and location. google.com This suggests potential, though currently unexplored, avenues for this compound or its derivatives in the creation of functional materials for applications like targeted drug delivery. google.comgoogle.com

Research into Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has led researchers to investigate a variety of organic molecules. Among these, substituted 4-phenylphenols, including this compound, have been identified as promising candidates. Theoretical computations suggest that this compound possesses characteristics that make it potentially well-suited for development into NLO materials. tandfonline.comresearchgate.net

The NLO properties are fundamentally linked to the molecular hyperpolarizability. Calculations have provided values for the dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β₀) of this compound. These theoretically determined parameters indicate a significant NLO response, suggesting the molecule's potential for applications in devices that modulate light. tandfonline.comresearchgate.net The investigation into such molecules is crucial for the advancement of materials science, particularly for technologies requiring the manipulation of light signals. acs.orgacs.orgmdpi.com

Repellent Properties Research

Phenolic compounds, a broad class to which this compound belongs, are well-documented for their biocidal and bioprotective activities, including insect repellent and antifeedant properties. researchgate.net Research has shown that various substituted phenols are effective repellents against certain insects. For instance, methyl- and halogen-substituted phenols have demonstrated strong repellent activity against male Costelytra zealandica beetles during mating flights, with phenols substituted in the 2-position (like this compound) showing stronger repellency than those substituted at other positions. tandfonline.com Specifically, 2-chlorophenol (B165306) was found to be a potent repellent, reducing the effectiveness of a sex attractant by over 90%. tandfonline.com

The biocidal nature of phenylphenols and their chlorinated derivatives has been harnessed in various applications. The closely related compound o-phenylphenol is used as a fungicide and disinfectant on citrus fruits, in seed boxes, and on various surfaces. atamanchemicals.comwikipedia.org This general-purpose antimicrobial activity is a key reason for investigating the repellent potential of similar molecules. afirm-group.comindustrialchemicals.gov.auresearchgate.net The synthesis of phenolic esters has also been explored to create compounds with potential long-lasting insect-repellent activity. cdnsciencepub.com

While direct and extensive research focusing solely on the insect repellent properties of this compound is not widely published, the established repellent and biocidal activities of structurally similar compounds provide a strong basis for its investigation in this area. researchgate.nettandfonline.comgoogle.com The structure-activity relationship studies within the phenol class suggest that the presence and position of the chloro-substituent are significant factors in their biological activity, making this compound a compound of interest for developing new repellent formulations. researchgate.nettandfonline.com

Regulatory Science and Risk Assessment Frameworks for 2 Chloro 4 Phenylphenol

Regulatory Status and Classification

2-Chloro-4-phenylphenol is a chemical compound that has been identified in various environmental matrices, leading to its consideration by regulatory bodies. In the United States, it is not a registered pesticide with the Environmental Protection Agency (EPA). pesticideinfo.org The EPA has, however, identified this compound as a substance present in biosolids and has noted it under the Toxic Substances Control Act (TSCA). nih.govepa.gov Specifically, it is designated with the "TP" flag, indicating it is the subject of a proposed TSCA section 4 test rule. nih.gov

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye damage and being toxic to aquatic life with long-lasting effects. nih.govtcichemicals.com The European Chemicals Agency (ECHA) echoes this classification, noting it as causing skin irritation as well. europa.eu In the European Union, monochlorophenols, as a group, are classified as harmful by inhalation, in contact with skin, and if swallowed, and as toxic to aquatic organisms with long-term adverse effects. eurochlor.org

In Canada, chlorophenols are regulated under the Pest Control Products Act and are considered priority chemicals by Environment Canada. publications.gc.ca While this compound was previously used in antimicrobial and disinfectant products in the US, these uses are now cancelled. nih.gov

The following table provides a summary of the regulatory status and classification of this compound.

| Regulatory Body/Framework | Status/Classification | Details |

|---|---|---|

| U.S. EPA (Pesticide) | Not Registered | Not approved for use as a pesticide. pesticideinfo.org |

| U.S. EPA (TSCA) | Active, TP Flag | Listed on the TSCA inventory and subject to a proposed test rule. nih.gov |

| GHS/ECHA | Hazardous | Causes serious eye damage, skin irritation, and is toxic to aquatic life with long-lasting effects. nih.govtcichemicals.comeuropa.eu |

| European Union | Harmful, Toxic to aquatic life | Classification for the broader group of monochlorophenols. eurochlor.org |

| Canada | Regulated | Chlorophenols are regulated under the Pest Control Products Act. publications.gc.ca |

Environmental Risk Assessment Methodologies

The environmental risk assessment for this compound, particularly in the context of its presence in biosolids and sewage sludge, follows a structured approach. This process generally involves hazard identification, exposure assessment, dose-response analysis, and risk characterization. hutton.ac.uk

Assessment of Pollutants in Biosolids and Sewage Sludge

The land application of biosolids from wastewater treatment is a significant pathway for the introduction of contaminants like this compound into the environment. acs.orgresearchgate.net The U.S. EPA's framework for assessing the risks of chemicals in sewage sludge involves a multi-step process. exponent.com

The process begins with the identification and prioritization of chemicals found in biosolids. exponent.com this compound was newly identified as a chemical in biosolids in the EPA's 2015 Biennial Review. epa.gov Following identification, a screening-level risk assessment is conducted to estimate potential human and ecological hazards. exponent.com This involves evaluating exposure pathways such as direct contact for soil and aquatic organisms, and ingestion for birds and mammals. epa.gov

Research has been conducted to determine the potential ecological impacts of antimicrobial agents like this compound found in biosolids. One study developed a high-throughput assay to measure the inhibition of denitrification, a key microbial process, by various contaminants. acs.orgresearchgate.net The results indicated a Lowest Observable Adverse Effect Concentration (LOAEC) of 4.89 μM for this compound on the model denitrifier Paracoccus denitrificans. acs.orgresearchgate.net

Data Gaps and Future Needs for Comprehensive Risk Evaluation

A significant challenge in conducting a comprehensive risk evaluation for this compound is the existence of substantial data gaps. epa.gov The EPA has noted that these gaps currently limit the use of their standard biosolids modeling and risk assessment tools for this chemical. epa.gov

To conduct a thorough risk assessment, the following data are needed:

Human health and ecological toxicity values: This includes data from studies on acute and chronic exposure to determine reference doses, cancer slope factors, and lethal concentrations. epa.govepa.gov

Exposure data and physical-chemical properties: Information on the concentration of the pollutant in U.S. biosolids is crucial, along with properties that determine its environmental fate and transport. epa.gov

Analytical methods: The ability to accurately measure the concentration of this compound in the complex matrix of biosolids is essential for risk assessment. epa.gov

The EPA's biennial review process is designed to continually identify new information on pollutants in biosolids to address these data gaps. epa.gov Future research should focus on generating the necessary toxicity and exposure data to allow for a more complete risk assessment using established models. epa.govexponent.com There is also a need for more research on the long-term fate of such contaminants in agricultural soils. hutton.ac.uk

International Harmonization of Regulatory Standards